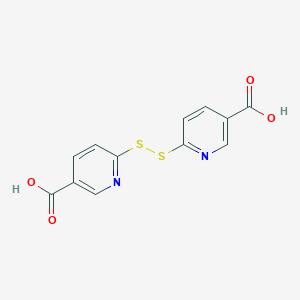

6,6'-Dithiodinicotinic acid

Übersicht

Beschreibung

Karbonisierte Polymerpunkte (CPDS) sind eine neuartige Klasse fluoreszierender Nanomaterialien, die aus organischen Polymerketten und einem Kohlenstoffkern bestehen. Diese Materialien haben aufgrund ihrer einzigartigen Eigenschaften wie heller Emission, hoher Ausbeute und hohem Sauerstoffgehalt, der eine hervorragende Wasserlöslichkeit gewährleistet, große Aufmerksamkeit erregt . CPDS werden typischerweise aus Monomeren von Polymeren oder Polymeren durch Prozesse wie Kondensation, Vernetzung oder leichte Karbonisierung hergestellt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

CPDS können mit verschiedenen Methoden synthetisiert werden, darunter:

Hydrothermale Technik: Diese Methode beinhaltet die Verwendung von Nylon 66-Abfallfasern als Vorläufer und Glutardialdehyd als Vernetzungsmittel.

Chemische Oxidation: Organische Rohstoffe werden mit chemischen Oxidationsmitteln wie Salpetersäure oxidiert, um Kohlenstoff-Quantenpunkte zu erzeugen.

Elektrochemische Methoden: Diese Methoden umfassen die oxidative Umwandlung von organischen Rohstoffen in Kohlenstoff-Quantenpunkte durch Auflösen des Kohlenstoffquellenmaterials in einer chemischen Oxidationsmittellösung.

Industrielle Produktionsmethoden

Die industrielle Produktion von CPDS setzt oft skalierbare Methoden ein, wie z. B.:

Lichtbogenentladung: Eine Top-Down-Methode, bei der hochenergetische Lichtbögen verwendet werden, um Kohlenstoffquellen in kleinere Partikel zu zerlegen.

Laserablation: Eine weitere Top-Down-Methode, bei der hochenergetische Laserpulse verwendet werden, um Kohlenstoffquellen zu ablatieren.

Mikrowellen- und Hydrothermale Techniken: Bottom-up-Methoden, die die Verwendung von Mikrowellenstrahlung oder hydrothermalen Bedingungen zur Synthese von CPDS aus kleineren molekularen Vorläufern beinhalten.

Wirkmechanismus

Target of Action

The primary target of 6,6’-Dithiodinicotinic acid is Acetohydroxyacid synthase (AHAS) . AHAS is an enzyme that catalyzes the first common step in branched-chain amino acid biosynthesis . This enzyme is an important target for the design of environmentally benign herbicides .

Mode of Action

6,6’-Dithiodinicotinic acid is reported to react with thiols, affording a disulfide and 6-mercaptonicotinic acid . It interacts with the homogenates of Ehrlich ascites cells . It can be employed as a specific thiol blocker .

Biochemical Pathways

The compound affects the biochemical pathway of branched-chain amino acid biosynthesis . By inhibiting the AHAS enzyme, it disrupts this pathway, leading to downstream effects that can be exploited for herbicidal purposes .

Result of Action

The molecular and cellular effects of 6,6’-Dithiodinicotinic acid’s action involve the blocking of thiols and the formation of a disulfide and 6-mercaptonicotinic acid . This interaction can lead to the disruption of the normal function of cells, such as those of Ehrlich ascites .

Biochemische Analyse

Biochemical Properties

6,6’-Dithiodinicotinic acid interacts with various biomolecules in biochemical reactions. It is reported to interact with the homogenates of Ehrlich ascites cells . It may be employed as a specific thiol blocker to investigate the radioprotective effect of mercaptoethylamine on the thiol level of the outer cell membrane of the Ehrlich ascites tumor cells . It can also be used as a modifier to investigate the polar microenvironment around the reactive Cys283 of rabbit muscle creatine kinase .

Cellular Effects

It is known to influence cell function through its interactions with thiols and its role as a specific thiol blocker .

Molecular Mechanism

At the molecular level, 6,6’-Dithiodinicotinic acid exerts its effects through binding interactions with biomolecules and changes in gene expression. It reacts with thiols to afford a disulfide and 6-mercaptonicotinic acid .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

CPDS can be synthesized using various methods, including:

Hydrothermal Technique: This method involves using nylon 66 waste fibers as a precursor and glutaraldehyde as a cross-linking agent.

Chemical Oxidation: Organic raw materials are oxidized using chemical oxidants like nitric acid to produce carbon quantum dots.

Electrochemical Methods: These methods involve the oxidative conversion of organic raw materials into carbon quantum dots by dissolving the carbon source material in a chemical oxidant solution.

Industrial Production Methods

Industrial production of CPDS often employs scalable methods such as:

Arc Discharge: A top-down method where high-energy arcs are used to break down carbon sources into smaller particles.

Laser Ablation: Another top-down method where high-energy laser pulses are used to ablate carbon sources.

Microwave and Hydrothermal Techniques: Bottom-up methods that involve the use of microwave radiation or hydrothermal conditions to synthesize CPDS from smaller molecular precursors.

Analyse Chemischer Reaktionen

Reaktionstypen

CPDS durchlaufen verschiedene chemische Reaktionen, darunter:

Reduktion: Reduktionsreaktionen können verwendet werden, um die Oberflächeneigenschaften von CPDS zu modifizieren.

Substitution: Funktionelle Gruppen auf der Oberfläche von CPDS können durch andere Gruppen substituiert werden, um ihre Eigenschaften für spezifische Anwendungen anzupassen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Salpetersäure wird üblicherweise für Oxidationsreaktionen verwendet.

Reduktionsmittel: Glutathion kann als Reduktionsmittel bei der Synthese von Selen-Nanopartikeln verwendet werden.

Vernetzungsmittel: Glutardialdehyd wird als Vernetzungsmittel bei der hydrothermalen Synthese von CPDS verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Kohlenstoff-Quantenpunkte mit verschiedenen funktionellen Gruppen auf ihrer Oberfläche, wie z. B. Hydroxyl-, Carboxyl- und Aminogruppen .

Wissenschaftliche Forschungsanwendungen

CPDS haben eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als fluoreszierende Sonden zur Detektion von Metallionen und pH-Variationen verwendet.

Industrie: In der Umweltbehebung, Sensorik und Optoelektronik eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von CPDS beinhaltet ihre Wechselwirkung mit molekularen Zielstrukturen und -pfaden. Beispielsweise können CPDS als fluoreszierende Sonden wirken, indem sie mit Metallionen interagieren, was zu Änderungen ihrer Fluoreszenzintensität führt . Die molekularen Zielstrukturen umfassen Metallionen und pH-Variationen, die die Fluoreszenzeigenschaften von CPDS beeinflussen .

Wissenschaftliche Forschungsanwendungen

CPDS have a wide range of scientific research applications, including:

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Kohlenstoff-Quantenpunkte: Ähnlich wie CPDS, aber mit einem höheren Karbonisierungsgrad und unterschiedlichen Synthesemethoden.

Graphen-Quantenpunkte: Eine weitere Art von kohlenstoffbasierten Nanomaterialien mit einzigartigen optischen Eigenschaften.

Einzigartigkeit von CPDS

CPDS sind aufgrund ihrer Polymer/Kohlenstoff-Hybridstruktur einzigartig, die eine helle Emission, eine hohe Ausbeute und einen hohen Sauerstoffgehalt bietet und eine hervorragende Wasserlöslichkeit gewährleistet . Zusätzlich ermöglicht die Polymerkettenstruktur eine einfache Funktionalisierung, wodurch CPDS vielseitig für verschiedene Anwendungen einsetzbar sind .

Eigenschaften

IUPAC Name |

6-[(5-carboxypyridin-2-yl)disulfanyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4S2/c15-11(16)7-1-3-9(13-5-7)19-20-10-4-2-8(6-14-10)12(17)18/h1-6H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSASOFRDSIKDSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)SSC2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166098 | |

| Record name | 6,6'-Dithiodinicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 6,6'-Dithiodinicotinic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11293 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15658-35-2 | |

| Record name | 6,6′-Dithiodinicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15658-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,6'-Dithiodinicotinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015658352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,6'-Dithiodinicotinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,6'-Dithiodinicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6'-dithiodinicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

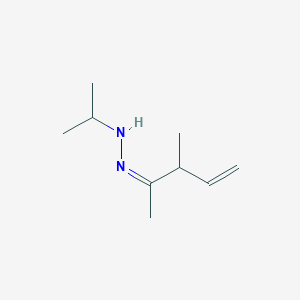

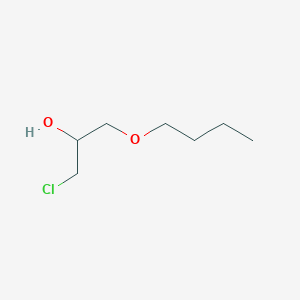

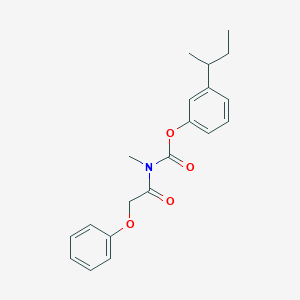

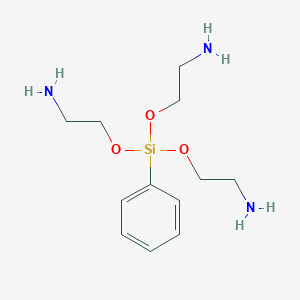

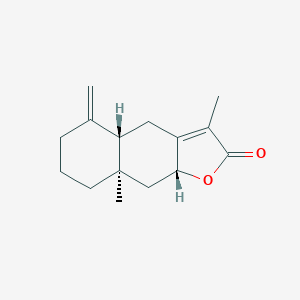

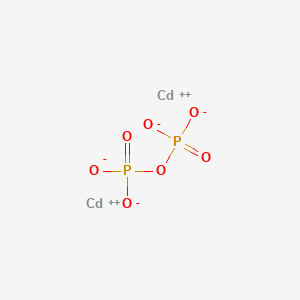

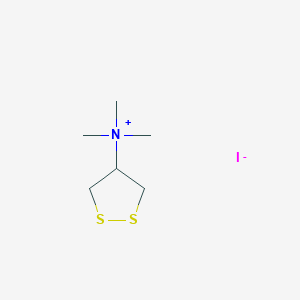

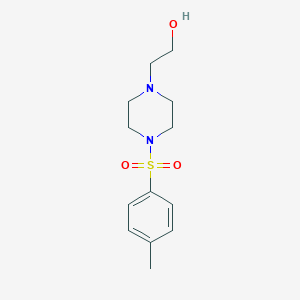

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.